

An In-depth Technical Guide to 5-Chloro-2,3-dibromoaniline

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Compound of Interest

Compound Name: 5-Chloro-2,3-dibromoaniline

Cat. No.: B15204831

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Disclaimer: Publicly available information on the specific discovery, history, and detailed experimental data for **5-Chloro-2,3-dibromoaniline** is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds. The proposed synthesis and experimental protocols are hypothetical and would require laboratory validation.

Introduction

5-Chloro-2,3-dibromoaniline is a halogenated aromatic amine. Halogenated anilines are a class of compounds with significant importance in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of one chlorine and two bromine atoms on the aniline ring suggests its potential as a building block for complex molecular architectures. This guide outlines a plausible synthetic approach, estimated physicochemical properties, and detailed experimental considerations for this compound.

Physicochemical Properties

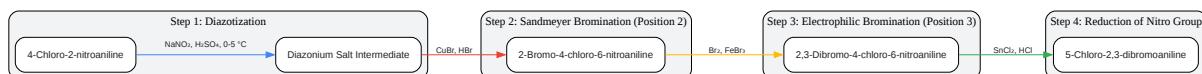
Precise experimental data for **5-Chloro-2,3-dibromoaniline** is not readily available. However, we can estimate its properties by comparing them with structurally similar compounds. The following table summarizes key physicochemical data for related bromo- and chloro-anilines.

Property	2-Bromo-5-chloroaniline][2]	2,5-dibromoaniline e[3]	3,4-dibromoaniline e[4]	3,5-dibromoaniline e[5][6][7]
Molecular Formula	C ₆ H ₅ BrClN	C ₆ H ₅ Br ₂ N	C ₆ H ₅ Br ₂ N	C ₆ H ₅ Br ₂ N
Molecular Weight (g/mol)	206.47	250.92	250.92	250.92
Melting Point (°C)	381.82 K (108.67 °C) (Joback Calculated)	51-53	Not Available	70-72
Boiling Point (°C)	549.44 K (276.29 °C) (Joback Calculated)	Not Available	Not Available	Not Available
logP (Octanol/Water Partition Coefficient)	2.685 (Crippen Calculated)	2.6 (Computed by XLogP3)	Not Available	Not Available
CAS Number	Not specified in provided results	3638-73-1	615-55-4	626-40-4

Proposed Synthesis

A plausible synthetic route to **5-Chloro-2,3-dibromoaniline** can be envisioned starting from a commercially available precursor, 4-chloro-2-nitroaniline. This multi-step synthesis involves diazotization, Sandmeyer-type reactions for bromination, and reduction of the nitro group.

Proposed Synthesis Workflow



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